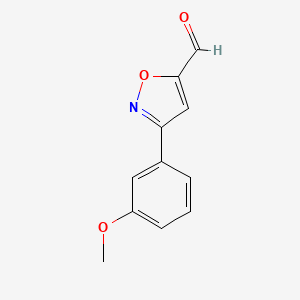

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQESCRHKDYWZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680043 | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251912-68-2 | |

| Record name | 3-(3-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251912-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This technical guide provides a comprehensive framework for the complete structure elucidation of this compound (CAS No. 251912-68-2). The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] As such, unambiguous structural verification of novel derivatives like the title compound is a critical step in drug discovery and development. This document details a multi-technique, self-validating analytical workflow designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the causal logic behind the selection of each analytical method, outlining how the complementary data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy converge to provide irrefutable structural proof.

Introduction and Analytical Strategy

This compound is a versatile chemical intermediate used in the synthesis of more complex organic molecules, particularly in pharmaceutical development.[4] Its structure comprises a 3,5-disubstituted isoxazole core, a meta-substituted methoxyphenyl ring, and an aldehyde functional group. The precise arrangement of these components dictates the molecule's chemical reactivity and potential biological activity. Therefore, a rigorous and systematic approach to confirming its synthesis is paramount.

Our elucidation strategy is built on the principle of orthogonal verification, where each analytical technique provides a unique and independent piece of the structural puzzle.

Caption: A logical workflow for structure elucidation.

Molecular Formula and Weight Determination by Mass Spectrometry

Causality: The first step in elucidating any unknown structure is to determine its molecular weight (MW) and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS (Electrospray Ionization)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis.

-

Analysis: Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion, typically observed as the protonated species [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation and Results

The expected molecular formula is C₁₁H₉NO₃.[4] The monoisotopic mass is calculated to be 203.0582 g/mol . The HRMS analysis should yield a protonated molecular ion [M+H]⁺ peak that corresponds to this calculated mass within a narrow error margin (typically < 5 ppm).

| Parameter | Expected Value | Observed Value (Hypothetical) |

| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₃ |

| Calculated Mass [M] | 203.0582 | - |

| Calculated m/z [M+H]⁺ | 204.0655 | 204.0653 |

| Mass Error | - | < 1.0 ppm |

This result provides strong evidence for the elemental composition of the molecule, forming the foundation upon which the rest of the structure is built.

Identification of Functional Groups by Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate. For our target molecule, we expect to see distinct absorptions for the aldehyde, the aromatic ring, the ether linkage, and the isoxazole core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

Data Interpretation and Results

The IR spectrum provides a "fingerprint" of the molecule's functional groups. The key is to correlate the observed absorption bands with known frequencies for specific bond types.[5][6]

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Observed Peak (Hypothetical) |

| Aldehyde | C=O Stretch | 1715-1695 | ~1705 (strong, sharp) |

| Aldehyde | C-H Stretch | 2850-2800 and 2750-2700 | ~2820, ~2730 (two weak bands) |

| Aromatic Ring | C=C Stretch | 1600-1450 | ~1600, ~1580, ~1470 |

| Isoxazole Ring | C=N Stretch | 1650-1590 | ~1615[7] |

| Isoxazole Ring | N-O Stretch | 1170-1110 | ~1150[5][6] |

| Ether (Aryl-O) | C-O Stretch | 1275-1200 (asymmetric) | ~1250 |

| Ether (O-CH₃) | C-H Stretch | 2850-2815 | ~2835 |

The presence of a strong band around 1705 cm⁻¹ is highly indicative of the aldehyde carbonyl. Combined with characteristic peaks for the isoxazole ring and the aryl ether, the IR data strongly supports the proposed arrangement of functional groups.

Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. ¹H NMR reveals the number and chemical environment of hydrogen atoms, while ¹³C NMR provides the same information for the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle.

Caption: Structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer. Shim the instrument to ensure high magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans).

¹H NMR Data Interpretation and Results

The ¹H NMR spectrum maps out all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals adjacent protons.

| Proton Assignment | Multiplicity | Integration | Expected δ (ppm) | Observed δ (ppm) |

| Aldehyde (-CHO) | Singlet (s) | 1H | 9.9 - 10.2 | ~10.10 |

| Isoxazole H-4 | Singlet (s) | 1H | 6.7 - 7.0[8] | ~6.85 |

| Phenyl H-2 | Singlet/Triplet (t) | 1H | 7.4 - 7.6 | ~7.45 |

| Phenyl H-6 | Doublet (d) | 1H | 7.3 - 7.5 | ~7.40 |

| Phenyl H-5 | Triplet (t) | 1H | 7.3 - 7.5 | ~7.35 |

| Phenyl H-4 | Doublet (d) | 1H | 6.9 - 7.1 | ~7.05 |

| Methoxy (-OCH₃) | Singlet (s) | 3H | 3.8 - 3.9[1] | ~3.88 |

-

Key Insights: The sharp singlet at ~10.10 ppm is characteristic of an aldehyde proton. The singlet at ~3.88 ppm integrating to 3H confirms the methoxy group. The singlet at ~6.85 ppm is consistent with the lone proton on the isoxazole ring.[8] The complex pattern in the aromatic region (7.0-7.5 ppm) integrating to 4H confirms the disubstituted phenyl ring. The specific meta-substitution pattern gives rise to the observed multiplicities.

¹³C NMR Data Interpretation and Results

The ¹³C NMR spectrum identifies all unique carbon atoms.

| Carbon Assignment | Expected δ (ppm) | Observed δ (ppm) |

| Aldehyde (C=O) | 180 - 185 | ~183.5 |

| Isoxazole C-5 | 170 - 172 | ~171.0 |

| Isoxazole C-3 | 162 - 164 | ~163.2 |

| Phenyl C-3' (C-OCH₃) | 159 - 161 | ~160.0 |

| Phenyl C-1' | 129 - 131 | ~130.5 |

| Phenyl C-5' | 129 - 131 | ~130.1 |

| Phenyl C-6' | 118 - 120 | ~119.5 |

| Phenyl C-2' | 116 - 118 | ~117.0 |

| Phenyl C-4' | 112 - 114 | ~113.0 |

| Isoxazole C-4 | 98 - 102 | ~100.5 |

| Methoxy (-OCH₃) | 55 - 56[1] | ~55.5 |

-

Key Insights: The downfield signal at ~183.5 ppm confirms the aldehyde carbonyl carbon. The eleven distinct signals are consistent with the eleven carbon atoms in the proposed structure. The chemical shifts align with values reported for similar substituted isoxazole and anisole systems.[1][8]

Summary and Final Confirmation

The structure of this compound is unequivocally confirmed by the convergence of data from multiple, independent analytical techniques:

-

HRMS established the correct molecular formula, C₁₁H₉NO₃ .

-

IR Spectroscopy confirmed the presence of all key functional groups: an aldehyde (C=O), an aryl ether (C-O), and the isoxazole heterocyclic core (C=N, N-O).

-

¹H and ¹³C NMR Spectroscopy provided the definitive connectivity map, confirming the meta-substitution pattern on the phenyl ring and the relative positions of the aldehyde and methoxyphenyl groups at C5 and C3 of the isoxazole ring, respectively.

This systematic, evidence-based workflow represents a robust and reliable methodology for the structural elucidation of novel synthetic compounds, ensuring the scientific integrity required for progression in pharmaceutical research and development.

References

-

ResearchGate. (2025, August 10). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. Retrieved from ResearchGate. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

-

Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-4-Hadi/72e81172a39626388916d863f684497551000f28)

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

Bl-D. (n.d.). 5-isoxazolecarboxaldehyde; this compound. [Link]

-

Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

-

ResearchGate. (n.d.). (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

-

ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from ResearchGate. [Link]

-

Supporting Information. (n.d.). 3. [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Link]

-

CDN. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]

-

ResearchGate. (n.d.). (PDF) 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde. [Link]

-

Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. [Link]

-

ResearchGate. (n.d.). Structure of Isoxazole. Retrieved from ResearchGate. [Link]

-

SciSpace. (n.d.). Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). [Link]

-

PubChem - NIH. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. Retrieved from PubChem. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from NIST. [Link]

-

View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (n.d.). [Link]

Sources

- 1. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. rsc.org [rsc.org]

Spectroscopic data of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] Isoxazole derivatives are recognized for their wide spectrum of biological activities, making their unambiguous structural confirmation paramount.[2][3][4] This document offers researchers, scientists, and drug development professionals a detailed walkthrough of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the causality behind spectroscopic phenomena, providing a robust framework for structural elucidation and quality control.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][5] The structure is composed of three key functional regions: a 3-methoxyphenyl substituent, a central 1,2-isoxazole heterocyclic ring, and a 5-position carbaldehyde group. Each of these components imparts distinct and identifiable signatures in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide precise information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol for acquiring high-quality ¹H NMR data is essential for accurate structural analysis.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Expected ¹H NMR Data

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its good solubilizing properties and minimal spectral overlap.[6][7]

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |

| Isoxazole-H (C4-H) | 7.0 - 7.2 | Singlet (s) | 1H |

| Ar-H | 7.3 - 7.5 | Multiplet (m) | 3H |

| Ar-H | 6.9 - 7.1 | Multiplet (m) | 1H |

| Methoxy-H (OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

Note: These are predicted values based on analogous structures. Actual values may vary slightly.[8][9][10]

Interpretation and Mechanistic Insight

-

Aldehyde Proton (s, ~10.0 ppm): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. Its singlet nature confirms the absence of adjacent protons for coupling.

-

Isoxazole Ring Proton (s, ~7.1 ppm): The proton at the C4 position of the isoxazole ring typically appears as a sharp singlet, a characteristic feature of 3,5-disubstituted isoxazoles.[9][10]

-

Aromatic Protons (m, 6.9-7.5 ppm): The four protons on the 3-methoxyphenyl ring will exhibit complex splitting patterns (multiplets) due to ortho- and meta-couplings. The electron-donating methoxy group and the electron-withdrawing isoxazole ring influence their chemical shifts, leading to a spread-out appearance in this region.

-

Methoxy Protons (s, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Their chemical shift is characteristic of an aryl methyl ether.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single line, with its chemical shift indicating its electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. A standard experiment is performed with broadband proton decoupling to simplify the spectrum into singlets for each carbon.[6][7]

Expected ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 190 |

| Isoxazole C5 | 170 - 172 |

| Isoxazole C3 | 162 - 164 |

| Aromatic C-O | 159 - 161 |

| Aromatic C (quaternary) | 129 - 131 |

| Aromatic CH | 110 - 130 |

| Isoxazole C4 | 97 - 100 |

| Methoxy (OCH₃) | 55 - 56 |

Note: Predicted values based on known isoxazole derivatives.[9][11]

Interpretation and Mechanistic Insight

-

Carbonyl Carbon (~187 ppm): The aldehyde's sp²-hybridized carbonyl carbon is the most deshielded carbon due to the polarization of the C=O bond, placing it far downfield.

-

Isoxazole Carbons (C3, C5, C4): The carbons of the heterocyclic ring resonate at distinct positions. C3 and C5, being bonded to electronegative heteroatoms, are significantly downfield compared to C4. The C4 carbon's chemical shift around 98 ppm is highly characteristic.[9]

-

Aromatic Carbons (110-161 ppm): The six carbons of the phenyl ring appear in the typical aromatic region. The carbon directly attached to the oxygen of the methoxy group is the most deshielded among them, while the quaternary carbon attached to the isoxazole ring is also identifiable.

-

Methoxy Carbon (~55.5 ppm): The sp³-hybridized carbon of the methoxy group appears upfield, consistent with a methyl group attached to an electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. Specific bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of solid samples, requiring minimal preparation.

Caption: Simplified workflow for ATR-FTIR analysis.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Isoxazole C-H |

| ~2900, ~2800 | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1715 | C=O Stretch | Aldehyde Carbonyl |

| ~1605, ~1580, ~1470 | C=C / C=N Stretch | Aromatic & Isoxazole Rings |

| ~1250, ~1030 | C-O Stretch | Aryl-O-CH₃ (Ether) |

| ~900-675 | C-H Bend | Aromatic Out-of-Plane |

Note: Characteristic absorption frequencies for isoxazole and aldehyde moieties.[8][10][12][13]

Interpretation and Mechanistic Insight

The IR spectrum provides definitive proof of the key functional groups.

-

Aldehyde Group: The most prominent feature is the intense C=O stretching band around 1715 cm⁻¹. Its presence is corroborated by the two weaker, but highly characteristic, C-H stretching bands of the aldehyde proton near 2800 and 2900 cm⁻¹.

-

Aromatic and Isoxazole Systems: The sharp peaks in the 1470-1605 cm⁻¹ region are due to the stretching vibrations within the two ring systems.

-

Methoxy Group: The strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage confirm the presence of the methoxy substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation.[14][15]

Expected Mass Spectrum Data

-

Molecular Formula: C₁₁H₉NO₃

-

Exact Mass: 203.0582

-

Molecular Ion (M⁺˙): m/z = 203

Primary Fragmentation Pathways

The molecular ion (M⁺˙) will undergo fragmentation by breaking at its weakest points to form more stable ions and neutral radicals.

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation and Mechanistic Insight

-

Molecular Ion Peak (m/z 203): The presence of a peak at m/z 203 confirms the molecular weight of the compound.

-

[M-H]⁺ (m/z 202): Loss of the weakly bound aldehyde proton radical is a very common fragmentation pathway for aldehydes, resulting in a stable acylium ion.[16]

-

[M-CHO]⁺ (m/z 174): Cleavage of the bond between the isoxazole ring and the formyl group results in the loss of a formyl radical (·CHO, 29 Da). This is often a significant peak, indicating the presence of a terminal aldehyde.

-

Further Fragmentation: The fragment at m/z 174 can undergo further cleavage, such as the breakdown of the isoxazole ring, to produce other characteristic ions like the methoxyphenyl cation.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the unequivocal identification and structural confirmation of this compound. The characteristic aldehyde signals in all spectra, combined with the specific signatures of the disubstituted isoxazole and methoxyphenyl moieties, create a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this valuable synthetic intermediate, ensuring the integrity of materials used in drug discovery and development pipelines.

References

-

New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved from [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. Retrieved from [Link]

-

Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Supporting Information for the synthesis of 5-(3-methoxyphenyl)-3-phenylisoxazole. Retrieved from [Link]

-

Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2016). MDPI. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Nanoscale. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

Mass spectral interpretation. Wikipedia. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. Sam Houston State University. Retrieved from [Link]

-

Interpretation of mass spectra. University of Arizona. Retrieved from [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

-

Interpreting Mass Spectra. (2020). YouTube. Retrieved from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-METHOXY-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. rjpbcs.com [rjpbcs.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 15. uni-saarland.de [uni-saarland.de]

- 16. whitman.edu [whitman.edu]

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of more complex molecules for medicinal chemistry and materials science.[1] Its unique isoxazole framework allows it to be a valuable building block for developing novel pharmaceutical agents, including potential anti-inflammatory and anti-cancer compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway for this compound, details a step-by-step experimental protocol, and outlines the full analytical characterization of the final product. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scientific integrity.

Rationale and Synthetic Strategy

The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry. Among the various established methods, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and highly convergent approach.[3][4][5][6] However, for the specific introduction of a carbaldehyde group at the 5-position of the isoxazole ring, a post-cyclization functionalization strategy is often more efficient.

The Vilsmeier-Haack reaction offers a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[7][8] The isoxazole ring, while not as activated as pyrrole or furan, is susceptible to electrophilic substitution, particularly when a stable carbocation intermediate can be formed. This makes the Vilsmeier-Haack reaction a prime candidate for the direct and regioselective synthesis of the target carbaldehyde from a 3-(3-methoxyphenyl)-isoxazole precursor.

Our chosen strategy, therefore, involves a two-step sequence:

-

Synthesis of the Isoxazole Core: Construction of the 3-(3-methoxyphenyl)-isoxazole ring system from readily available starting materials.

-

Formylation via Vilsmeier-Haack Reaction: Introduction of the aldehyde functional group at the C5 position of the isoxazole ring.

This pathway is advantageous due to its use of common reagents, mild reaction conditions, and high regioselectivity in the final formylation step.

Figure 1: Proposed synthetic pathway for 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde.

Note on an alternative Step 1: A common route to 3-aryl-isoxazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[2] This provides a reliable method to generate the 3-(3-methoxyphenyl)isoxazole precursor required for the subsequent formylation step.

Detailed Experimental Protocol

This protocol details the formylation of 3-(3-methoxyphenyl)isoxazole. It is assumed that the starting isoxazole has been synthesized and characterized separately.

Materials and Reagents:

-

3-(3-Methoxyphenyl)isoxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of the chloromethyleniminium species (Vilsmeier reagent) is typically observed as a pale yellow to white solid.[9]

-

Formylation Reaction: Dissolve 3-(3-methoxyphenyl)isoxazole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quench and Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the intermediate iminium salt and neutralizes excess acid. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[10]

-

Isolation: Combine the pure fractions as identified by TLC, and remove the solvent in vacuo to yield 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde as a solid. Determine the yield and proceed with characterization.

Figure 2: General experimental workflow for the synthesis and purification.

Characterization of the Final Product

The identity and purity of the synthesized 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde must be rigorously confirmed through a combination of physical and spectroscopic methods.

| Property / Technique | Description / Expected Data |

| Appearance | Pale yellow needles or solid.[1] |

| Molecular Formula | C₁₁H₉NO₃[1] |

| Molecular Weight | 203.20 g/mol [1] |

| Melting Point | 72-79 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9-10.1 (s, 1H, -CHO), δ ~7.4-7.6 (m, 3H, Ar-H), δ ~7.1-7.2 (m, 1H, Ar-H), δ ~7.0 (s, 1H, Isoxazole C4-H), δ ~3.9 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O, aldehyde), δ ~170 (isoxazole C5), δ ~163 (isoxazole C3), δ ~160 (Ar C-O), aromatic carbons (δ ~110-130), δ ~105 (isoxazole C4), δ ~55 (-OCH₃). |

| FT-IR (KBr, cm⁻¹) | ν ~3100-3000 (Ar C-H stretch), ~2850 (Aldehyde C-H stretch), ~1700 (C=O stretch, aldehyde), ~1610 (C=N stretch), ~1580, 1480 (C=C stretch), ~1250 (C-O stretch, ether).[2][10][11] |

| Mass Spectrometry (ESI-MS) | m/z: 204.1 [M+H]⁺, 226.1 [M+Na]⁺. |

Trustworthiness and Self-Validation

The successful synthesis is validated by the convergence of all analytical data.

-

¹H NMR confirms the presence and connectivity of all protons, most notably the singlet for the aldehyde proton in the downfield region (9.9-10.1 ppm) and the characteristic singlet for the isoxazole C4 proton.

-

FT-IR provides definitive evidence of the key functional groups, especially the strong carbonyl (C=O) absorption band of the aldehyde.

-

Mass Spectrometry verifies the molecular weight of the compound, confirming that the desired formylation has occurred.

-

The sharp Melting Point range indicates a high degree of purity for the isolated compound.[10]

This multi-faceted analytical approach ensures a high degree of confidence in the final product's identity and purity, making it suitable for subsequent use in research and development pipelines.

References

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Chem-Impex. 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde.

- Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.

- Al-Masoudi, N. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Zanco Journal of Medical Sciences.

- Organic Chemistry Portal. Isoxazole synthesis.

- ACS Publications. (2010). The Vilsmeier-Haack reaction of isoxazolin-5-ones. Synthesis and reactivity of 2-(dialkylamino)-1,3-oxazin-6-ones. The Journal of Organic Chemistry.

- SpringerLink. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences.

- ACS Publications. (2006). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.

- ResearchGate. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

- Lookchem. (2010). The Vilsmeier-Haack Reaction of Isoxazolin-5-ones. Synthesis and Reactivity of 2-(Dialkylamino)-1,3-oxazin-6-ones.

- NIH National Center for Biotechnology Information. (2016). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PubMed Central.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Isoxazole Derivatives.

- ResearchGate. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. rjpbcs.com [rjpbcs.com]

Introduction: The Synergy of Isoxazole and Methoxyphenyl Moieties

An In-Depth Technical Guide to the Biological Activity of Methoxyphenyl Isoxazole Derivatives

In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of novel drug discovery. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents one such scaffold.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3] When coupled with a methoxyphenyl group, the resulting derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of intensive research. The methoxy group (-OCH₃), an electron-donating substituent, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its overall pharmacological profile.[4]

This guide provides a comprehensive technical overview of the multifaceted biological activities of methoxyphenyl isoxazole derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and an analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Core Synthesis Strategy: From Chalcones to Isoxazoles

The predominant and versatile method for synthesizing 3,5-disubstituted isoxazoles, including methoxyphenyl derivatives, often begins with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][5][6] This chalcone intermediate, bearing the desired methoxyphenyl substituent, is then reacted with hydroxylamine hydrochloride. The subsequent cyclization reaction yields the stable isoxazole ring.[5][7] This synthetic accessibility allows for the creation of large libraries of derivatives for biological screening by varying the substituents on both aromatic rings.

Caption: General synthesis workflow for methoxyphenyl isoxazole derivatives.

Anticancer Activity

Isoxazole-containing compounds have emerged as potent anticancer agents, capable of disrupting various cellular processes essential for tumor growth and survival.[8] The incorporation of a methoxyphenyl group has been shown to be a key determinant of this activity in several derivatives.

Mechanisms of Action

Methoxyphenyl isoxazole derivatives exert their anticancer effects through multiple mechanisms, making them attractive candidates for overcoming drug resistance.[9] Key mechanisms include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins and the activation of caspases.[9]

-

Tubulin Polymerization Inhibition: Similar to taxanes and vinca alkaloids, some isoxazole compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The 3,4,5-trimethoxyphenyl substituent, in particular, has been identified as crucial for potent tubulin inhibition.[4]

-

Enzyme Inhibition: These compounds can act as small molecule inhibitors of critical enzymes in cancer signaling, such as histone deacetylases (HDACs), topoisomerases, and protein kinases, thereby disrupting cell proliferation and survival pathways.[8][9]

Caption: Key mechanisms of anticancer action for methoxyphenyl isoxazoles.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effect of a compound on cancer cell lines. The assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well.[10][11] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the methoxyphenyl isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).[8] Also, include a vehicle control (e.g., DMSO) at the highest concentration used for the test compounds.

-

Incubation: Incubate the plate for 24-72 hours. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary: Anticancer Activity

| Compound ID | Substituent Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| SCT-4 | 2-(4-methoxyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | ~74% viability at 100 µM | [10] |

| 2d | Isoxazole-carboxamide with 4-methoxyphenyl | HeLa | 15.48 µg/mL | [11] |

| 2d | Isoxazole-carboxamide with 4-methoxyphenyl | Hep3B | ~23 µg/mL | [11] |

| 2e | Isoxazole-carboxamide with 2,4-dimethoxyphenyl | Hep3B | ~23 µg/mL | [11] |

| ATCAA Analog | 3,4,5-trimethoxyphenyl at "C" ring | Prostate/Melanoma | nM range | [4] |

| Note: While a thiadiazole, this study highlights the activity of a methoxyphenyl substituent in a similar heterocyclic context. |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives, including those with methoxyphenyl groups, have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1][12]

Spectrum of Activity

Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[12][13] The presence of methoxy, chloro, or nitro groups on the phenyl rings attached to the isoxazole core can significantly enhance antibacterial potency.[1] Some derivatives also exhibit antifungal activity against strains like Candida albicans and Aspergillus niger.[6][14]

Experimental Protocol: Antimicrobial Susceptibility (Disk Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard) in sterile saline.

-

Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a "lawn."

-

Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the methoxyphenyl isoxazole derivative (dissolved in a suitable solvent like DMSO).

-

Controls: Use a disk with the solvent alone (negative control) and a disk with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) or antifungal (e.g., Ketoconazole) as a positive control.[6][12]

-

Incubation: Place the disks onto the inoculated agar surface. Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters (mm).

-

Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity. The results are typically compared to the standard drug.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives have been identified as potent anti-inflammatory agents, and the methoxyphenyl substitution often plays a role in this activity.[1][7]

Mechanism of Action

The anti-inflammatory effects of methoxyphenyl isoxazoles are often linked to their ability to modulate the production of pro-inflammatory mediators. Studies on related methoxyphenolic compounds show they can inhibit the expression of multiple inflammatory cytokines and chemokines, such as IL-6, IL-8, CCL2, and CXCL10.[15][16] The mechanism may involve post-transcriptional regulation by inhibiting the binding of RNA-binding proteins (like HuR) to mRNA, which destabilizes the transcripts of inflammatory genes.[15][16]

Experimental Protocol: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating acute anti-inflammatory activity of novel compounds.[17][18]

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.[17][18]

-

Grouping and Dosing: Divide animals into groups (n=6-8).

-

Group 1 (Control): Receives the vehicle (e.g., normal saline).

-

Group 2 (Standard): Receives a standard anti-inflammatory drug like Diclofenac sodium or Aspirin.[17]

-

Group 3+ (Test): Receives the methoxyphenyl isoxazole derivative at various doses, typically administered orally or intraperitoneally.

-

-

Baseline Measurement: One hour after drug administration, measure the initial volume of each animal's right hind paw using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.[17]

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Summary: Anti-inflammatory Activity

| Compound ID | Substituent Pattern | % Inhibition of Edema (at 3h) | Reference |

| 4a | 4-[4-(3-Methoxyphenyl)-isoxazol-3-yl]-phenyl-dimethylamine | 63.69% | [19] |

| 4f | 4-(3-Methoxyphenyl)-3-(3-nitro-phenyl)-isoxazole | 61.20% | [19] |

| 4n | 4-(3-Methoxyphenyl)-3-(4-nitro-phenyl)-isoxazole | 62.24% | [19] |

| I3, I5, I6, I11 | Various substituted isoxazoles | Potent activity |

Neuroprotective Activity

Emerging research has highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases and stroke.[20] These compounds can protect neurons from damage caused by oxidative stress and ischemia.[21]

Mechanism of Action

The primary neuroprotective mechanism appears to be the mitigation of oxidative stress. Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), is a common pathway in neuronal cell death. Isoxazole-chroman hybrids, for example, have shown high efficacy in protecting neuronal HT22 cells from oxidative stress-induced death (oxytosis).[21]

Experimental Protocol: In Vitro Neuroprotection Screening

This protocol uses a neuronal cell line to screen for compounds that protect against a specific insult, such as chemical ischemia.[22]

-

Cell Culture: Culture a neuronal cell line, such as the mouse hippocampal cell line HT22, in 96-well plates.[21][22] HT22 cells are particularly useful for studying oxidative stress pathways.

-

Compound Pre-treatment: Treat the cells with various concentrations of the methoxyphenyl isoxazole derivatives for 1-2 hours before inducing damage.

-

Induction of "Chemical Ischemia": To mimic ischemic conditions in vitro, subject the cells to oxygen-glucose deprivation (OGD). This involves replacing the normal culture medium with a glucose-free medium and placing the plate in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 2-4 hours).[23]

-

Recovery Phase: After the OGD period, replace the medium with normal, glucose-containing medium (with the test compounds re-added) and return the cells to a normoxic incubator for 24 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (described above) or by measuring ATP levels using a commercial kit (e.g., CellTiter-Glo).[22][23]

-

Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to the same OGD insult. A significant increase in viability indicates a neuroprotective effect.

Caption: Workflow for in vitro screening of neuroprotective compounds.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. For methoxyphenyl isoxazole derivatives, several key SAR insights have been established:

-

Position of the Methoxy Group: The position of the methoxy group on the phenyl ring significantly impacts activity. For instance, in a series of anti-inflammatory compounds, derivatives with a 3-methoxyphenyl group consistently showed high potency.[19] In anticancer agents targeting tubulin, a 3,4,5-trimethoxy substitution pattern on one of the phenyl rings was found to be essential for high activity.[4]

-

Substituents on the Second Phenyl Ring: The nature and position of substituents on the other phenyl ring also play a crucial role. Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl), or electron-donating groups like dimethylamino (-N(CH₃)₂), have been shown to enhance antibacterial and anti-inflammatory activities.[1][19]

-

The Isoxazole Core: The isoxazole ring itself is not merely a linker but an active pharmacophore. Its specific arrangement of heteroatoms (1,2-position) is often superior to other isomers like oxadiazole or oxazole in conferring antiviral or anticancer activity.[3][24]

Conclusion and Future Directions

Methoxyphenyl isoxazole derivatives represent a versatile and highly promising class of bioactive compounds. Their synthetic tractability allows for extensive structural modifications, leading to the identification of potent agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The methoxyphenyl moiety is a critical determinant of this activity, influencing potency and mechanism of action through its electronic and steric effects.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying the most potent "hit" compounds to improve their efficacy, selectivity, and pharmacokinetic profiles (ADMET properties).

-

Mechanism Deconvolution: For compounds with promising activity, detailed studies are needed to precisely identify their molecular targets and signaling pathways.

-

In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to relevant animal models of cancer, infection, inflammation, or neurodegeneration to validate their therapeutic potential.

-

Combinatorial Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing drugs to enhance therapeutic outcomes and overcome resistance.

The continued exploration of the chemical space around the methoxyphenyl isoxazole scaffold holds significant promise for the development of the next generation of therapeutic agents.

References

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry.

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). PubMed. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health (NIH). [Link]

-

Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. (2014). PubMed Central (PMC). [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2011). PubMed Central (PMC). [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2021). National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed Central (PMC). [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). MDPI. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PubMed. [Link]

-

Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). PubMed. [Link]

-

Screening of Neuroprotective Drugs. (n.d.). BMSEED. [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. [Link]

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PubMed Central (PMC). [Link]

-

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). MDPI. [Link]

-

a review of recent synthetic strategies and biological activities of isoxazole. (2024). ResearchGate. [Link]

-

Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs. (n.d.). SW Dawley, DVM. [Link]

-

Anti-inflammatory properties of an isoxazole derivative– – MZO-2. (2025). ResearchGate. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). ResearchGate. [Link]

-

State-of-the art drug screens for neurodegenerative diseases. (n.d.). University of Sheffield. [Link]

-

Experimental Evaluation of Analgesic and Anti-inflammatory Activity of 80% Methanolic Leaf Extract of Moringa stenopetala Bak. F. in Mice. (2025). ResearchGate. [Link]

-

Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Scholars Research Library. [Link]

-

Neuronal Activity Reporters as Drug Screening Platforms. (2022). MDPI. [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]

-

Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2021). Natural Volatiles & Essential Oils. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). MDPI. [Link]

-

A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013). PLOS One. [Link]

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). Allergy, Asthma & Clinical Immunology. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. nveo.org [nveo.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. espublisher.com [espublisher.com]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 14. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 19. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]

- 24. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

The 3-(3-methoxyphenyl)isoxazole Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This core is present in a range of FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the antirheumatic drug Leflunomide, highlighting its therapeutic versatility.[3] The 3-(3-methoxyphenyl)isoxazole scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents, demonstrating significant potential across a spectrum of biological activities, most notably in the realm of anti-inflammatory, anticancer, and neuroprotective research.[4][5] The strategic placement of the 3-methoxyphenyl group provides a crucial handle for modulating the scaffold's physicochemical properties and its interaction with biological targets. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of the 3-(3-methoxyphenyl)isoxazole core, providing researchers and drug development professionals with a comprehensive technical resource.

Synthetic Strategies: Building the 3-(3-methoxyphenyl)isoxazole Core

The most prevalent and efficient method for constructing the 3-(3-methoxyphenyl)isoxazole scaffold is a two-step process commencing with a Claisen-Schmidt condensation, followed by a cyclization reaction with hydroxylamine hydrochloride.[4] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on the 5-position of the isoxazole ring.

General Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from commercially available precursors.

Caption: General workflow for the synthesis of 3-(3-methoxyphenyl)isoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)-5-(4-chlorophenyl)isoxazole

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-(3-methoxyphenyl)isoxazole derivative.

Part 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-methoxyacetophenone (1.50 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL of ethanol with magnetic stirring.

-

Catalyst Addition: To the stirred solution, add 10 mL of a 40% aqueous potassium hydroxide solution dropwise over 15 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: Recrystallize the crude product from ethanol to afford the pure chalcone as a crystalline solid.

Part 2: Synthesis of 3-(3-methoxyphenyl)-5-(4-chlorophenyl)isoxazole

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (2.73 g, 10 mmol) in 40 mL of ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) to the solution.

-

Reaction: Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into 150 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 3-(3-methoxyphenyl)-5-(4-chlorophenyl)isoxazole.

Biological Activities and Therapeutic Potential

The 3-(3-methoxyphenyl)isoxazole scaffold has demonstrated a range of biological activities, with the most extensively studied being its anti-inflammatory effects. Emerging research also points towards its potential in oncology and neurodegenerative diseases.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant body of research has focused on the anti-inflammatory properties of 3-(3-methoxyphenyl)isoxazole derivatives.[4] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of the inflammatory response.[4]

Caption: Key SAR insights for the 5-aryl substituent on anti-inflammatory activity.

Conclusion and Future Directions

The 3-(3-methoxyphenyl)isoxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its straightforward synthesis and the tunability of its physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. While the anti-inflammatory potential of this scaffold is well-established, further exploration of its anticancer and neuroprotective activities is warranted. Future research should focus on elucidating the specific molecular targets and mechanisms of action in these therapeutic areas, as well as optimizing the scaffold to improve potency, selectivity, and pharmacokinetic properties. The development of more extensive SAR studies will be crucial in guiding these efforts and unlocking the full therapeutic potential of this privileged heterocyclic core.

References

- Habeeb, A. G., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.

- Sonu, et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3), 675-683.

- Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Kowalski, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4875.

- Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134.

- BenchChem. (2025).

- Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Chouab, K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 20(1), 1-17.

- Google Patents. (2021). Isoxazole derivatives targeting tacc3 as anticancer agents. WO2021097352A1.

- Arya, G. C., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 221, 113511.

Sources

- 1. eijst.org.uk [eijst.org.uk]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

A Senior Application Scientist's Technical Guide to 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Authored For: Drug Development Professionals & Medicinal Chemists Preamble: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to engage in a wide range of biological interactions.[1][2] These five-membered heterocyclic compounds are lauded for their metabolic stability and their ability to act as versatile bioisosteres, improving the physicochemical properties of lead compounds.[3][4][5] Within this esteemed class of molecules, 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde emerges as a pivotal synthetic intermediate.[6] Its unique trifunctional architecture—comprising a substituted aromatic ring, a stable isoxazole core, and a reactive aldehyde group—renders it an exceptionally valuable building block for constructing complex molecular entities.[7] This guide provides an in-depth analysis of its physicochemical properties, proven synthetic strategies, and spectroscopic characterization, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is non-negotiable for its successful application in synthesis and screening. 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde is a stable, crystalline solid under standard conditions, though its aldehyde functionality necessitates careful handling to prevent unwanted oxidation.

Below is the chemical structure of the title compound, rendered to illustrate the spatial relationship between the methoxyphenyl group, the isoxazole ring, and the carbaldehyde functional group.

Caption: Structure of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 251912-68-2 | [6][8] |

| Molecular Formula | C₁₁H₉NO₃ | [6] |

| Molecular Weight | 203.20 g/mol | [6] |

| Appearance | Pale yellow needles | [6] |

| Melting Point | 72-79 °C | [6] |

| Purity | ≥ 97% (as determined by HPLC) | [6] |

| Storage Conditions | Store at 0-8 °C, desiccated |[6] |

Expert Insights on Handling and Storage: The specified storage condition of 0-8 °C is critical. The aldehyde functional group is susceptible to air oxidation, which would convert it to the corresponding carboxylic acid, introducing a significant impurity. Refrigerated, desiccated storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice to ensure long-term purity and reactivity. Its favorable solubility in common organic solvents facilitates its use in a wide array of synthetic transformations.[6]

Section 2: Synthesis Protocol and Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved via multi-component reactions (MCRs), which are prized in drug development for their operational simplicity and high atom economy.[9][10] The most logical and field-proven approach for synthesizing the title compound involves a one-pot condensation of 3-methoxybenzaldehyde, hydroxylamine, and a three-carbon building block bearing two carbonyl functionalities.

References

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Isoxazole-5-carbaldehydes

Executive Summary

The isoxazole ring system, a five-membered heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] Its unique electronic configuration, metabolic stability, and capacity to engage in diverse molecular interactions make it a cornerstone of modern drug design.[3][4] This guide focuses specifically on isoxazole-5-carbaldehydes, a class of derivatives that serve as exceptionally versatile intermediates. The aldehyde functionality at the C5 position acts as a synthetic linchpin, enabling extensive molecular elaboration to generate vast libraries of novel compounds for therapeutic screening.

This document provides an in-depth exploration of the synthesis of these vital building blocks, with a focus on scientifically robust and field-proven methodologies. We will dissect the foundational [3+2] cycloaddition reaction, present detailed experimental protocols for both conventional and modern synthetic approaches, and discuss the critical methods for spectroscopic characterization. Furthermore, we will illustrate the strategic application of isoxazole-5-carbaldehydes in the drug discovery pipeline, highlighting their potential to yield next-generation therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7][8]

The Isoxazole Scaffold: A Pillar of Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including a dipole moment and the ability to act as both hydrogen bond acceptors and donors, which facilitates strong and specific binding to biological targets.[3] The isoxazole nucleus is a key pharmacophore in a variety of approved drugs, such as the COX-2 inhibitor Valdecoxib, the anticonvulsant Zonisamide, and β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin.[2][9]